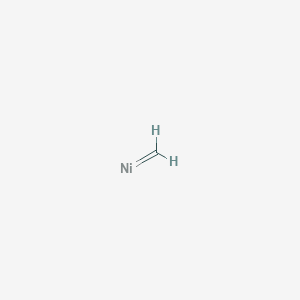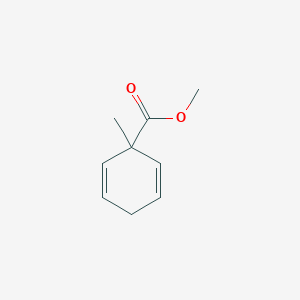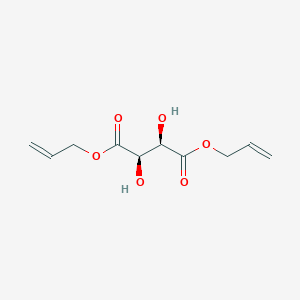
2-Methyl-2-phenyl-1,2-oxasilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-phenyl-1,2-oxasilinane is an organosilicon compound that features a unique structure combining silicon, oxygen, and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-1,2-oxasilinane typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylmagnesium bromide with a silicon-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-Methyl-2-phenyl-1,2-oxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can break silicon-oxygen bonds, leading to different products.
Substitution: The silicon atom can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction could produce silanes.
科学的研究の応用
2-Methyl-2-phenyl-1,2-oxasilinane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials, such as silicone-based polymers and resins.
作用機序
The mechanism by which 2-Methyl-2-phenyl-1,2-oxasilinane exerts its effects involves interactions with molecular targets through its silicon-oxygen and silicon-carbon bonds. These interactions can influence various pathways, depending on the specific application. For example, in drug delivery, the compound can form stable complexes with drugs, enhancing their stability and bioavailability.
類似化合物との比較
Similar Compounds
2-Methyl-2-phenyl-1,2-oxazoline: Similar in structure but contains nitrogen instead of silicon.
2-Methyl-2-phenyl-1,2-oxazole: Contains an oxygen atom in the ring but lacks the silicon component.
Uniqueness
2-Methyl-2-phenyl-1,2-oxasilinane is unique due to the presence of silicon in its structure, which imparts different chemical and physical properties compared to its nitrogen and oxygen analogs. This uniqueness makes it valuable for specific applications where silicon’s properties are advantageous.
特性
CAS番号 |
59409-68-6 |
|---|---|
分子式 |
C11H16OSi |
分子量 |
192.33 g/mol |
IUPAC名 |
2-methyl-2-phenyloxasilinane |
InChI |
InChI=1S/C11H16OSi/c1-13(10-6-5-9-12-13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChIキー |
IVRPWUNFOYYDEH-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(CCCCO1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



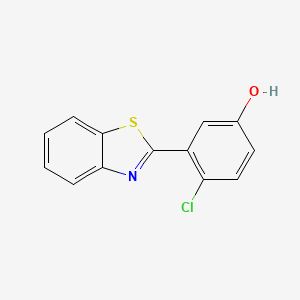
![N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide](/img/structure/B14603064.png)

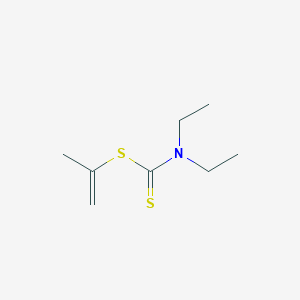
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)


![1-Oxo-2-[1-(2,4,6-trimethylphenyl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14603098.png)

